Structural Differentiation: Unique Dual-Substitution Pattern
The defining structural feature of 2-Benzyl-4-[(2,6-dichlorophenyl)methoxy]quinazoline is the simultaneous presence of a 2-benzyl group and a 4-(2,6-dichlorophenyl)methoxy ether on the quinazoline core. This dual-substitution pattern is not found in the most commonly available research analogs. The closest available comparators, such as 2-Benzylquinazoline (CAS 62284-31-5), lack the 4-ether moiety entirely, while 2-(2,6-Dichlorophenyl)quinazoline (CAS 1453168-98-3) bears the dichlorophenyl group at the 2-position rather than as a 4-ether, and also lacks the benzyl group . These structural differences are non-trivial; in quinazoline-based kinase inhibitors, substituents at the 4-position typically occupy the solvent-exposed region or a selectivity pocket, while the 2-substituent interacts with the hinge-binding region . The target compound's unique architecture therefore enables a distinct vector for chemical space exploration.
| Evidence Dimension | Substituent architecture at positions 2 and 4 of the quinazoline core |
|---|---|
| Target Compound Data | 2-Benzyl + 4-O-(2,6-dichlorobenzyl) ether |
| Comparator Or Baseline | 2-Benzylquinazoline (CAS 62284-31-5): 2-Benzyl only, no 4-substitution. 2-(2,6-Dichlorophenyl)quinazoline (CAS 1453168-98-3): 2-(2,6-dichlorophenyl) only, no benzyl group. |
| Quantified Difference | Two distinct pharmacophoric arms vs. one in each comparator |
| Conditions | Structural comparison based on chemical identity and literature precedent for quinazoline kinase inhibitor binding modes |
Why This Matters
This unique structural signature is the primary basis for differentiating this compound in procurement; it cannot be replaced by any single-feature analog without fundamentally altering the chemical probe's interaction potential with biological targets.
